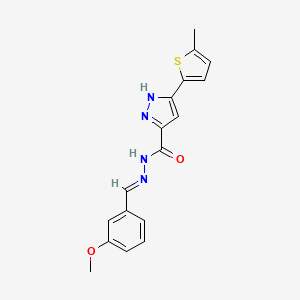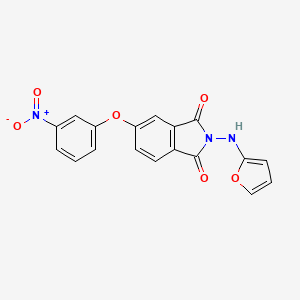![molecular formula C30H33NO9S3 B11662971 Tetramethyl 5',5',9'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11662971.png)
Tetramethyl 5',5',9'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple methyl groups, a pentanoyl group, and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE typically involves multiple steps, including the formation of the spiro linkage and the introduction of the various functional groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to harsh, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’,3’,4,5-TETRAMETHYL 5’,5’,9’-TRIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C30H33NO9S3 |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
tetramethyl 5',5',9'-trimethyl-6'-pentanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C30H33NO9S3/c1-9-10-11-18(32)31-17-13-12-15(2)14-16(17)19-24(29(31,3)4)41-21(26(34)38-6)20(25(33)37-5)30(19)42-22(27(35)39-7)23(43-30)28(36)40-8/h12-14H,9-11H2,1-8H3 |
InChI Key |
FEUNEFWKFPOFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)
![N-(2-methoxyphenyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}-5-phenylthiophene-3-carboxamide](/img/structure/B11662898.png)


![4-(3-Ethoxy-4-hydroxyphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11662919.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11662928.png)
![Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662933.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11662937.png)
![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11662940.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B11662948.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11662949.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11662953.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662967.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662980.png)
